molecular formula C8H13N3O2 B13255097 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine

4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine

Cat. No.: B13255097
M. Wt: 183.21 g/mol
InChI Key: MQRLOQRDZYIYGI-UHFFFAOYSA-N
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Description

4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine is a pyrimidine derivative characterized by a methoxy group at position 4, an isopropyloxy group at position 6, and an amine at position 5. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring, making them key structural motifs in pharmaceuticals and agrochemicals. This compound’s substituents confer unique electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-methoxy-6-propan-2-yloxypyrimidin-5-amine

InChI

InChI=1S/C8H13N3O2/c1-5(2)13-8-6(9)7(12-3)10-4-11-8/h4-5H,9H2,1-3H3

InChI Key

MQRLOQRDZYIYGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=NC(=C1N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyrimidine and isopropyl alcohol.

    Reaction Conditions: The reaction involves the alkylation of 4-methoxypyrimidine with isopropyl alcohol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is typically carried out in an organic solvent like dimethylformamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or propan-2-yloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methoxy group at position 4 in the target compound acts as an electron-donating group, enhancing ring stability and directing electrophilic substitution. In contrast, chloro substituents (e.g., ) increase electrophilicity, enabling cross-coupling reactions .

Biological Activity :

  • Pyrimidines with amine and alkoxy groups (e.g., ) often exhibit analgesic, anti-inflammatory, or antibacterial activities. The target compound’s amine group may facilitate hydrogen bonding with biological targets, while the O-iPr group enhances membrane permeability .

Synthetic Utility :

  • Chlorinated pyrimidines (e.g., ) are widely used as intermediates in Suzuki-Miyaura couplings, whereas alkoxy-substituted derivatives (e.g., ) are tailored for solubility or bioavailability optimization .

Biological Activity

4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a methoxy group at position 4 and a propan-2-yloxy substituent at position 6. Its structural formula can be represented as follows:

C9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2

This unique arrangement of functional groups contributes to its biological properties, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research has indicated that 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine exhibits antimicrobial activity. A study focusing on similar pyrimidine derivatives reported promising results against a range of bacterial strains, suggesting that this compound may share similar properties.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amineS. aureus, E. coli0.25 - 1 μg/mL
Other PyrimidinesVarious strainsVaries (0.25 - 1 μg/mL)

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, although specific binding studies are still required to fully elucidate these interactions .

The mechanism of action of 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets within the body. It is believed to inhibit or activate certain enzymes or receptors, leading to observed biological effects. The exact pathways are still under investigation, but initial findings indicate potential interactions with inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine. Research on related compounds has shown that modifications in the substituents can significantly alter their potency and selectivity.

Table 2: SAR Analysis of Related Compounds

Compound NameStructural FeaturesIC50 (μM)Activity Level
Compound AMethoxy group at position 472Moderate Inhibitor
Compound BAdditional methyl group>100Low Activity
Compound CLacks additional substituents<50High Activity

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrimidine derivatives, including 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine:

  • High-throughput Screening : A library screening identified potential inhibitors among pyrimidine derivatives, highlighting the importance of structural modifications for enhancing biological activity .
  • In vitro Assays : Compounds similar to 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine were tested against various cancer cell lines, revealing varying degrees of cytotoxicity and suggesting pathways for further development .
  • Comparative Analysis : Studies comparing this compound with structurally similar compounds have shown that slight changes in substituents can lead to significant differences in biological activity, emphasizing the need for tailored approaches in drug design .

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, solvent-free one-pot methods (used for analogous pyrimidines) involving barbituric acids, amines, and aldehydes under reflux conditions yield derivatives with high purity . Optimization of substituent ratios (e.g., methoxy vs. isopropyloxy groups) and temperature control (typically 70–100°C) is critical to avoid side reactions. Yield improvements (≥80%) are achieved using catalytic bases like piperidine or sodium acetate .

Q. How can crystallographic data resolve structural ambiguities in substituted pyrimidines?

Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and hydrogen-bonding patterns. For example, in related pyrimidines, Cl···N interactions (3.09–3.10 Å) stabilize crystal packing . Hydrogen atoms are modeled with a riding model (C–H = 0.93–0.96 Å), and methyl groups use a rotating-group model . Such data clarifies regiochemistry of methoxy/isopropyloxy substituents and validates synthetic outcomes .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1^1H/13^{13}C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, amine protons at δ 5.5–6.0 ppm). Aromatic protons in pyrimidine rings appear downfield (δ 7.0–8.5 ppm) .
  • FT-IR : Stretching vibrations for NH2_2 (3350–3450 cm1^{-1}), C–O (1250–1270 cm1^{-1}), and pyrimidine ring (1600–1650 cm^{-1) confirm functional groups .
  • MS : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]+^+ at m/z 224.13) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyloxy group influence bioactivity in pyrimidine derivatives?

Answer: The isopropyloxy group enhances lipophilicity (logP >2.5), improving membrane permeability. However, steric bulk may reduce binding affinity to target proteins. In antitubulin agents, substituent orientation (e.g., para vs. meta) correlates with IC50_{50} values. Computational docking (AutoDock Vina) and QSAR models quantify these effects, revealing that electron-donating groups (e.g., methoxy) stabilize π-π interactions in hydrophobic pockets .

Q. What strategies resolve contradictory bioactivity data in structurally similar pyrimidines?

Answer:

  • Dose-response analysis : Test compounds across a wider concentration range (nM–µM) to identify non-monotonic effects.
  • Cellular context : Assess activity in multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-specific toxicity .
  • Metabolic stability : Use liver microsome assays to detect rapid degradation (e.g., CYP3A4-mediated oxidation of isopropyloxy groups), which may explain false negatives .

Q. How can polymorphism in pyrimidine derivatives impact experimental reproducibility?

Answer: Polymorphs (e.g., monoclinic vs. orthorhombic forms) exhibit distinct melting points and solubility. For example, N-(4-chlorophenyl)pyrimidine derivatives show 5–10°C variations in melting points between polymorphs, altering dissolution rates in vitro . Use hot-stage microscopy and PXRD to identify polymorphic transitions during synthesis. Refinement with SHELXL-2018/3 accommodates anisotropic displacement parameters for accurate phase identification .

Q. What mechanistic insights can be gained from studying substituent effects on pyrimidine ring reactivity?

Answer: Electron-withdrawing groups (e.g., CF3_3) deactivate the pyrimidine ring toward electrophilic substitution, directing reactions to the 5-amine position. In contrast, methoxy groups activate the ring for nucleophilic attack. Kinetic studies (UV-Vis monitoring at 260 nm) reveal that isopropyloxy substituents slow SNAr reactions by 2–3 fold due to steric hindrance .

Methodological Tables

Q. Table 1: Comparative Reactivity of Pyrimidine Derivatives

SubstituentReaction TypeRate Constant (k, s1^{-1})Reference
MethoxyNucleophilic4.2 × 103^{-3}
IsopropyloxyNucleophilic1.8 × 103^{-3}
CF3_3Electrophilic0.7 × 103^{-3}

Q. Table 2: Crystallographic Parameters for Related Pyrimidines

CompoundSpace GroupR-factorKey InteractionsReference
4,6-Dichloro-5-methoxypyrimidineP21_1/c0.039Cl···N (3.094 Å)
N-(4-Methoxyphenyl) derivativeP-10.052C–H···π (3.2 Å)

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